molecular formula C18H15NO6 B3905996 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one

Cat. No. B3905996
M. Wt: 341.3 g/mol
InChI Key: SHGKRWWBURZLAO-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, also known as MDBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is not yet fully understood. However, it is believed to act as a modulator of various signaling pathways in the body, including the GABAergic and glutamatergic systems. This compound has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been found to have a range of biochemical and physiological effects, including the ability to modulate the release of neurotransmitters such as dopamine and serotonin. This compound has also been found to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one in lab experiments is its ability to modulate multiple signaling pathways in the body. This makes it a valuable tool for researchers studying complex physiological systems. However, one limitation of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are several potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one. One area of interest is the potential use of this compound as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one and its potential applications in other areas of scientific research.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been found to have a range of effects on these systems, making it a valuable tool for researchers studying these areas.

properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-23-16-6-3-12(10-14(16)19(21)22)2-5-15(20)13-4-7-17-18(11-13)25-9-8-24-17/h2-7,10-11H,8-9H2,1H3/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKRWWBURZLAO-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one

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